REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[CH2:6]([NH:10][CH2:11][CH:12]([CH3:14])[CH3:13])[CH:7]([CH3:9])[CH3:8]>>[CH2:6]([N:10]([CH2:11][CH:12]([CH3:14])[CH3:13])[CH2:1][CH:3]1[O:5][CH2:4]1)[CH:7]([CH3:9])[CH3:8]
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
31.14 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)NCC(C)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
by continuous stirring at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
|
Details
|
The reaction mixture is washed with 20% K2CO3 (50 ml)
|
Type
|
STIRRING
|
Details
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The organic layer is then stirred with 40% NaOH for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×100 ml portions of ether
|
Type
|
WASH
|
Details
|
washed with H2O (100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer is dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave the crude product
|
Type
|
DISTILLATION
|
Details
|
The crude product is distilled at 68°/0.1 mmHg
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)N(CC1CO1)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.83 g | |
YIELD: PERCENTYIELD | 37.14% | |
YIELD: CALCULATEDPERCENTYIELD | 37.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |